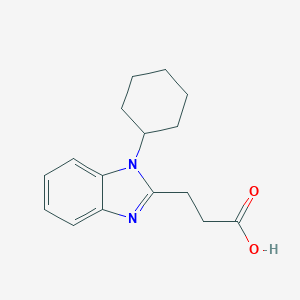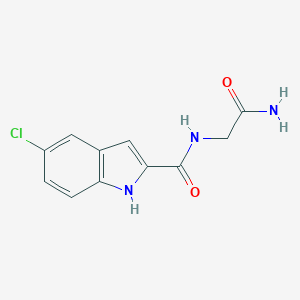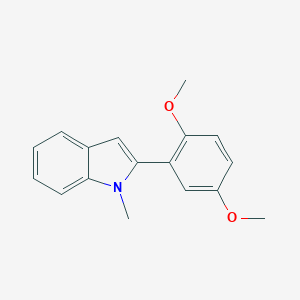![molecular formula C16H23N3O2S B276992 N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)
N-[3-(diethylamino)propyl]-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(diethylamino)propyl]-8-quinolinesulfonamide, also known as DPAQ, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative of 8-hydroxyquinoline, which has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
N-[3-(diethylamino)propyl]-8-quinolinesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, which leads to the inhibition of MMP activity. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to be a selective inhibitor of MMP-2 and MMP-9, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of MMP activity, the reduction of inflammation, and the induction of apoptosis in cancer cells. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and Crohn's disease. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has several advantages for use in lab experiments. It is a selective inhibitor of MMP-2 and MMP-9, which makes it useful for studying the role of these enzymes in various biological processes. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide is also stable and easy to handle, which makes it a convenient tool for researchers. However, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments. Additionally, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research on N-[3-(diethylamino)propyl]-8-quinolinesulfonamide. One area of research is the development of more potent and selective MMP inhibitors based on the structure of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide. Another area of research is the evaluation of the efficacy of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide in animal models of various diseases such as arthritis and cancer. Additionally, the potential use of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide in combination with other drugs for the treatment of these diseases should be explored. Finally, the development of new methods for the synthesis of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide and its analogs should be investigated to improve its availability and accessibility for research purposes.
Conclusion:
In conclusion, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide is a sulfonamide derivative of 8-hydroxyquinoline that has potential applications in scientific research due to its ability to inhibit MMP activity. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has several advantages for use in lab experiments, including its selectivity and stability. However, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide also has some limitations, such as its low solubility in water and cytotoxic effects at high concentrations. Future research on N-[3-(diethylamino)propyl]-8-quinolinesulfonamide should focus on the development of more potent and selective MMP inhibitors, the evaluation of its efficacy in animal models of various diseases, and the development of new methods for its synthesis.
Métodos De Síntesis
The synthesis of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline with diethylamine and propylsulfonyl chloride. This reaction results in the formation of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide, which can be purified using various methods, such as recrystallization or chromatography. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of metalloproteinases, which are enzymes involved in various biological processes such as tissue remodeling, inflammation, and cancer progression. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs have been implicated in various diseases such as arthritis, atherosclerosis, and cancer. Therefore, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has potential applications in the treatment of these diseases.
Propiedades
Fórmula molecular |
C16H23N3O2S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H23N3O2S/c1-3-19(4-2)13-7-12-18-22(20,21)15-10-5-8-14-9-6-11-17-16(14)15/h5-6,8-11,18H,3-4,7,12-13H2,1-2H3 |
Clave InChI |
DCCCBBJKKCVKTE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CCN(CC)CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)